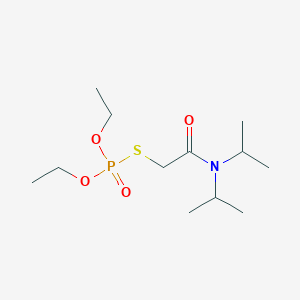
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester involves several steps. The process typically starts with the reaction of diethyl phosphorochloridothioate with 2-(bis(1-methylethyl)amino)-2-oxoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate derivatives.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: It can undergo substitution reactions where the diethyl ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various phosphorothioate and phosphorothioic acid derivatives, which have applications in different fields of research and industry.
Scientific Research Applications
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Phosphorothioic acid, O,O-diethyl O-(6-methyl-2-(1-methylethyl)-4-pyrimidinyl) ester
- Phosphorothioic acid, O-(5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl) O,O-diethyl ester
Uniqueness
Phosphorothioic acid, S-(2-(bis(1-methylethyl)amino)-2-oxoethyl) O,O-diethyl ester is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
35841-67-9 |
|---|---|
Molecular Formula |
C12H26NO4PS |
Molecular Weight |
311.38 g/mol |
IUPAC Name |
2-diethoxyphosphorylsulfanyl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C12H26NO4PS/c1-7-16-18(15,17-8-2)19-9-12(14)13(10(3)4)11(5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
GJUFABSMHZXHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















